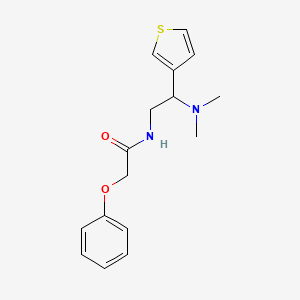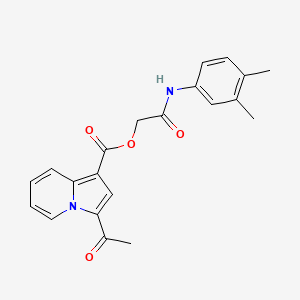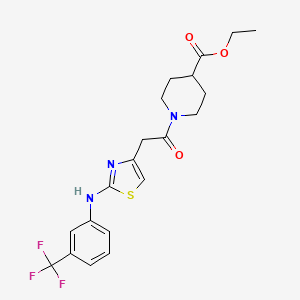
4-(2-fluorophenyl)-3-((1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)methyl)-1H-1,2,4-triazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-(2-fluorophenyl)-3-((1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)methyl)-1H-1,2,4-triazol-5(4H)-one" is a complex molecule that likely exhibits a range of biological activities due to its structural features. The presence of a 1,2,4-triazole ring, a fluorophenyl group, and a methoxy-substituted pyrazole moiety suggests potential for interactions with various biological targets. While the specific papers provided do not directly discuss this compound, they do provide insights into similar molecules, which can be used to infer some of the chemical and physical properties, as well as potential synthesis routes and biological activities for the compound .
Synthesis Analysis
The synthesis of related fluorine-containing heterocyclic compounds often involves multi-step reactions, as seen in the synthesis of novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-Disubstituted pyrazole-4-carboxaldehydes derivatives . The synthesis of such compounds typically requires careful selection of starting materials and reaction conditions to ensure the formation of the desired product with the correct structural features.
Molecular Structure Analysis
The molecular structure of compounds similar to the one has been determined using various analytical techniques, including X-ray diffraction (XRD), nuclear magnetic resonance (NMR), and mass spectrometry . These methods provide detailed information about the geometrical parameters of the molecule, such as bond lengths and angles, as well as the spatial arrangement of different functional groups.
Chemical Reactions Analysis
The reactivity of such molecules can be influenced by the presence of electron-withdrawing or electron-donating groups. For instance, the presence of a carbonyl group can make certain regions of the molecule more reactive, as indicated by molecular electrostatic potential (MEP) analysis . The fluorine atoms and other substituents can also play a crucial role in the binding interactions of the molecule with biological targets, affecting its inhibitory activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorine-containing heterocyclic compounds are often characterized by their stability, charge distribution, and potential for charge transfer within the molecule, as determined by HOMO-LUMO analysis . The presence of fluorine can affect the lipophilicity and metabolic stability of the compound, which in turn influences its pharmacokinetic and toxicological profile . Additionally, the hyperpolarizability of such molecules can be indicative of their role in nonlinear optics .
Applications De Recherche Scientifique
Structural Characterization
The compound has been involved in studies focusing on the structural characterization of isostructural compounds. For instance, Kariuki et al. (2021) synthesized isostructural compounds and performed single crystal diffraction for structure determination, highlighting the planarity of the molecule and the perpendicular orientation of one of the two fluorophenyl groups to the plane of the rest of the molecule (Kariuki et al., 2021).
Antimicrobial Properties
Several studies have synthesized and tested derivatives of the compound for antimicrobial activities. For instance, Rai et al. (2009) synthesized novel oxadiazoles derivatives and found that some compounds exhibited significant antibacterial activity against various strains (Rai et al., 2009). Similarly, Bektaş et al. (2007) synthesized triazole derivatives and screened them for antimicrobial activities, finding that some compounds possessed good or moderate activities against test microorganisms (Bektaş et al., 2007).
Anticancer Potential
The compound's derivatives have also been investigated for their potential anticancer properties. For instance, Karayel (2021) conducted a detailed study on benzimidazole derivatives bearing triazole, highlighting the anti-cancer properties and molecular docking studies to understand the mechanism of action (Karayel, 2021). Sunil et al. (2010) investigated the antioxidant property of triazolo-thiadiazoles and explored their anticancer activity in HepG2 cells, finding that the compounds exhibited a dose-dependent cytotoxic effect on hepatocellular carcinoma cell lines (Sunil et al., 2010).
Propriétés
IUPAC Name |
4-(2-fluorophenyl)-3-[[1-(3-methoxy-1-methylpyrazole-4-carbonyl)piperidin-4-yl]methyl]-1H-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN6O3/c1-25-12-14(18(24-25)30-2)19(28)26-9-7-13(8-10-26)11-17-22-23-20(29)27(17)16-6-4-3-5-15(16)21/h3-6,12-13H,7-11H2,1-2H3,(H,23,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHNCCHQRHFXUGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CCC(CC2)CC3=NNC(=O)N3C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-fluorophenyl)-3-((1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)methyl)-1H-1,2,4-triazol-5(4H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2515508.png)
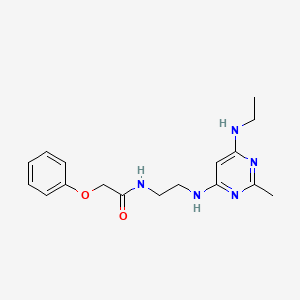
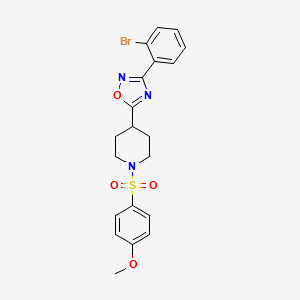
![2-(3,4-dichlorophenyl)-5-(3-fluorophenyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one](/img/structure/B2515512.png)
![2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2515513.png)
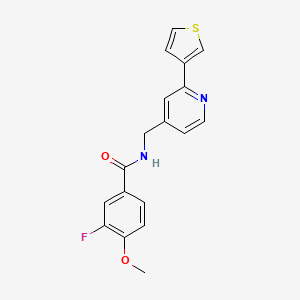
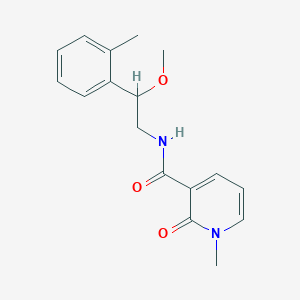
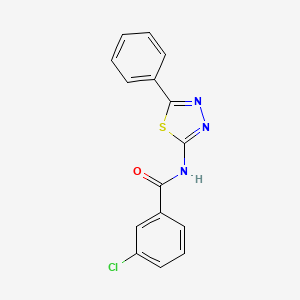
![N-[(4-fluorophenyl)methyl]-3H-benzimidazole-5-carboxamide](/img/structure/B2515518.png)

![1-{4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}piperidine](/img/structure/B2515524.png)
